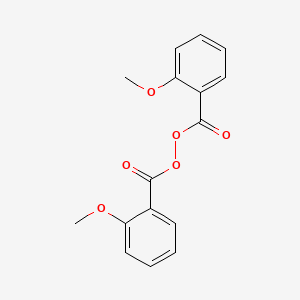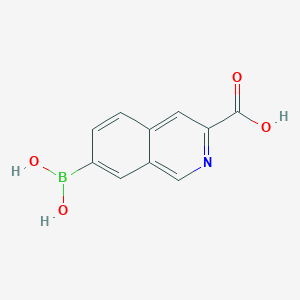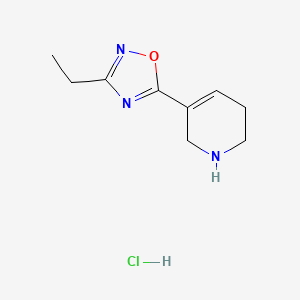
2-Bromo-5-(bromomethyl)pyridine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-(bromomethyl)pyridine hydrobromide is a pyridine derivative with the molecular formula C6H6Br2N·HBr. This compound is known for its utility in various chemical synthesis processes, particularly in the preparation of more complex organic molecules. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(bromomethyl)pyridine hydrobromide typically involves the bromination of 2-methylpyridine. One common method includes the use of hydrobromic acid and bromine in the presence of a solvent like xylene. The reaction is carried out under reflux conditions with azeotropic removal of water .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-(bromomethyl)pyridine hydrobromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield 2-azido-5-(bromomethyl)pyridine, while reaction with potassium cyanide would produce 2-cyano-5-(bromomethyl)pyridine.
Applications De Recherche Scientifique
2-Bromo-5-(bromomethyl)pyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biology: The compound is used in the development of probes and ligands for biological studies, particularly in the investigation of enzyme mechanisms and receptor-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism by which 2-Bromo-5-(bromomethyl)pyridine hydrobromide exerts its effects is primarily through its reactivity as an electrophile. The bromine atoms in the molecule are highly reactive towards nucleophiles, allowing the compound to participate in a variety of substitution reactions. This reactivity is exploited in the synthesis of more complex molecules, where the compound acts as a key intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but lacks the bromomethyl group, making it less reactive in certain substitution reactions.
2,5-Dibromopyridine: Contains two bromine atoms on the pyridine ring but does not have the bromomethyl group, leading to different reactivity patterns.
2-Bromopyridine: A simpler compound with only one bromine atom, used in various cross-coupling reactions.
Uniqueness
2-Bromo-5-(bromomethyl)pyridine hydrobromide is unique due to the presence of both a bromine atom and a bromomethyl group on the pyridine ring. This dual functionality allows for greater versatility in chemical synthesis, enabling the formation of a wider range of products compared to its simpler analogs .
Propriétés
Formule moléculaire |
C6H6Br3N |
|---|---|
Poids moléculaire |
331.83 g/mol |
Nom IUPAC |
2-bromo-5-(bromomethyl)pyridine;hydrobromide |
InChI |
InChI=1S/C6H5Br2N.BrH/c7-3-5-1-2-6(8)9-4-5;/h1-2,4H,3H2;1H |
Clé InChI |
NLPKROFUXNVGMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1CBr)Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15331200.png)
![Methyl 6-Amino-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B15331210.png)
![5-[2-Cyclopropyl-1-(4-fluorophenyl)-2-oxoethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one](/img/structure/B15331211.png)

![1-Bromo-3-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15331220.png)








![5-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15331264.png)
